10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane
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Overview
Description
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane is a complex organic compound with the molecular formula C14H30N2O5. It is known for its unique structure, which includes multiple ether and amine groups, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane typically involves the reaction of triethylene glycol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium hydroxide and a solvent like tetrahydrofuran. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine and ether derivatives.
Scientific Research Applications
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a complexing agent for metal ions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane involves its ability to form stable complexes with metal ions. The ether and amine groups in the compound act as donor sites, coordinating with metal ions and stabilizing them. This property is particularly useful in catalysis and in the stabilization of reactive intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo [8.8.8]hexacosane: Known for its cage-like structure and used as a complexing agent for metal ions.
Uniqueness
10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane is unique due to its specific combination of ether and amine groups, which provide multiple coordination sites for metal ions. This makes it particularly effective in applications requiring strong and stable metal-ligand complexes .
Properties
Molecular Formula |
C16H34N2O5 |
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Molecular Weight |
334.45 g/mol |
IUPAC Name |
10,19-dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane |
InChI |
InChI=1S/C16H34N2O5/c1-17-3-7-19-11-12-20-8-4-18(2)6-10-22-14-16-23-15-13-21-9-5-17/h3-16H2,1-2H3 |
InChI Key |
AZBGDFBOXRCOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCN(CCOCCOCCOCC1)C |
Origin of Product |
United States |
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